1-甲基-2-氧代吲哚啉-6-甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

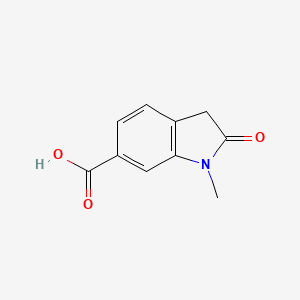

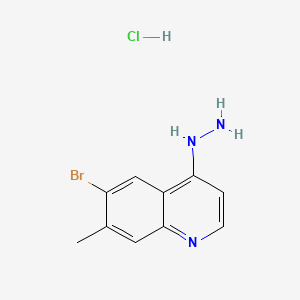

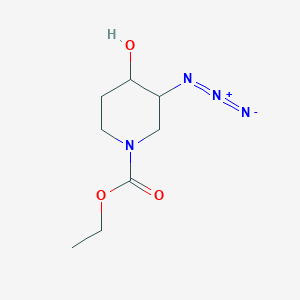

“1-Methyl-2-oxoindoline-6-carboxylic acid”, also known as “Methyl 2-Oxoindoline-6-carboxylate”, is a chemical compound with the molecular formula C10H9NO3 . It is a key intermediate for the preparation of Nintedanib esylate , an angiokinase inhibitor used in the treatment of idiopathic pulmonary fibrosis .

Synthesis Analysis

The synthesis of “1-Methyl-2-oxoindoline-6-carboxylate” involves the reaction of acetic anhydride with methyl 2-oxo-2,3-dihydro-1H-indole-6-carboxylate at 130°C for 3 hours . Another method involves the reaction of Example 59A in ethyl acetate and methanol, treated with 10% Pd/C, stirred under hydrogen for 18 hours.

Molecular Structure Analysis

The molecular structure of “1-Methyl-2-oxoindoline-6-carboxylic acid” is represented by the InChI code 1S/C10H9NO3/c1-11-8-4-7 (10 (13)14)3-2-6 (8)5-9 (11)12/h2-5,12H,1H3, (H,13,14) . The molecular weight of the compound is 191.19 g/mol .

Chemical Reactions Analysis

“1-Methyl-2-oxoindoline-6-carboxylic acid” is used as a reagent in the preparation of Nintedanib, an angiokinase inhibitor . It is also used in the synthesis of various indole derivatives .

Physical And Chemical Properties Analysis

“1-Methyl-2-oxoindoline-6-carboxylic acid” is a solid at room temperature .

科学研究应用

Synthesis of Indole Derivatives

Field

Chemistry, specifically Organic Chemistry and Heterocyclic Chemistry.

Application

Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Method

The synthesis of indole derivatives involves various methods, including the Fischer indole synthesis, Madelung synthesis, and Bischler-Mohlau indole synthesis .

Results

Indoles, both natural and synthetic, show various biologically vital properties. Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .

Antitumor Agents

Field

Medicinal Chemistry and Oncology.

Application

2-oxoindoline-based acetohydrazides have been designed and synthesized as novel antitumor agents .

Method

The synthesis of these compounds involves the reaction of 2-oxoindoline with acetohydrazides .

Results

Cytotoxic evaluation revealed that the compounds showed notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 .

Alkaloid Synthesis

Field

Chemistry, specifically Organic Chemistry and Natural Product Synthesis.

Application

Indole derivatives are prevalent moieties present in selected alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms. They are produced by a large variety of organisms, including bacteria, fungi, plants, and animals, and are part of the group of natural products .

Method

The synthesis of these alkaloids involves various methods, including the reaction of 2-oxoindoline derivatives with other reagents .

Results

The synthesized alkaloids have various biological properties and are used in many applications, including medicinal chemistry .

Material Science

Field

Material Science.

Application

1-Methyl-2-oxoindoline-6-carboxylic acid is used in material science for the synthesis of various materials .

Method

The specific methods of application or experimental procedures depend on the type of material being synthesized .

Results

The outcomes obtained from these syntheses vary based on the specific material and its intended use .

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety precautions include wearing suitable protective equipment, preventing dispersion of dust, and washing hands and face thoroughly after handling .

属性

IUPAC Name |

1-methyl-2-oxo-3H-indole-6-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-11-8-4-7(10(13)14)3-2-6(8)5-9(11)12/h2-4H,5H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXEPPYTUCBLQGT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)CC2=C1C=C(C=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60930056 |

Source

|

| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Methyl-2-oxoindoline-6-carboxylic acid | |

CAS RN |

138328-27-5 |

Source

|

| Record name | 1-Methyl-2-oxo-2,3-dihydro-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60930056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-5-Methyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde oxime](/img/structure/B598300.png)